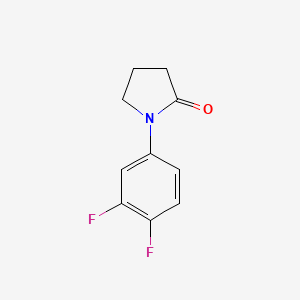

1-(3,4-Difluorophenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO It is a derivative of pyrrolidin-2-one, where the phenyl ring is substituted with fluorine atoms at the 3 and 4 positions

Vorbereitungsmethoden

The synthesis of 1-(3,4-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,4-difluoroaniline with succinic anhydride, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Lactam Ring-Opening Reactions

The pyrrolidin-2-one core undergoes nucleophilic attack at the carbonyl group, enabling ring-opening under specific conditions.

Functionalization via N-Oxidation

The nitrogen in the lactam ring can be oxidized to form N-oxides, altering electronic properties.

| Reagents/Conditions | Products | Selectivity | Source Analogues |

|---|---|---|---|

| m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> | 1-(3,4-Difluorophenyl)pyrrolidin-2-one N-oxide | Mild oxidation at rt |

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs EAS to specific positions, though reactivity is attenuated by electron-withdrawing fluorine atoms.

Cross-Coupling Reactions

The aryl group may participate in coupling reactions if halogenated, though direct coupling is restricted without pre-functionalization.

| Reagents/Conditions | Products | Scope | Source Analogues |

|---|---|---|---|

| Suzuki coupling (Pd catalyst) after bromination | Biaryl-pyrrolidinone derivatives | Requires prior C–H activation |

Cyclization and Rearrangements

The lactam ring facilitates intramolecular cyclization under catalytic conditions.

| Reagents/Conditions | Products | Key Intermediate | Source Analogues |

|---|---|---|---|

| BF<sub>3</sub>·OEt<sub>2</sub> in toluene | Spirocyclic indole-pyrrolidinones | Electrophilic activation |

Radical Reactions

Limited data exist, but halogenated analogs suggest potential for radical-mediated C–H functionalization.

| Reagents/Conditions | Products | Selectivity | Source Analogues |

|---|---|---|---|

| AIBN, Bu<sub>3</sub>SnH | C-3 alkylated pyrrolidinones | Hydrogen abstraction at β-C |

Critical Analysis of Reactivity

-

Electronic Effects : The 3,4-difluorophenyl group reduces electron density in the aromatic ring, suppressing conventional EAS but enabling directed metalation strategies.

-

Steric Considerations : Substituents at C-3/C-4 of the pyrrolidinone ring influence accessibility to nucleophiles.

-

Catalytic Systems : Nickel and palladium complexes enhance cross-coupling efficiency post-halogenation .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Difluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

1-(2,4-Difluorophenyl)pyrrolidin-2-one: This compound has fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.

1-(3,5-Difluorophenyl)pyrrolidin-2-one: Similar to the previous compound, the position of the fluorine atoms influences its properties and applications.

Pyrrolidin-2-one derivatives: Other derivatives, such as those with different substituents on the phenyl ring or modifications to the pyrrolidin-2-one core, offer a range of chemical and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

1-(3,4-Difluorophenyl)pyrrolidin-2-one is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring substituted with a difluorophenyl group, which significantly influences its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the compound's efficacy and bioavailability.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of antiarrhythmic and anti-inflammatory effects. Research indicates that derivatives of pyrrolidin-2-one can interact with various biological targets, leading to significant pharmacological effects.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its effects are multifaceted:

- Adrenergic Receptor Modulation : The compound has been shown to interact with α1-adrenergic receptors, leading to its antiarrhythmic properties. This interaction may stabilize cardiac rhythms by modulating neurotransmitter release .

- Cellular Signaling Pathways : Studies suggest that the compound may influence various signaling pathways involved in inflammation and cell proliferation. For instance, it could inhibit pro-inflammatory cytokines and promote apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antiarrhythmic Effects : In a study assessing the antiarrhythmic potential of pyrrolidin-2-one derivatives, this compound demonstrated significant efficacy in reducing arrhythmias in rat models. The results indicated a marked decrease in arrhythmia episodes compared to control groups .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

- Herbicidal Applications : As part of agricultural research, formulations containing this compound showed promising herbicidal activity against specific weeds while maintaining safety for crop plants .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. However, further research is needed to fully elucidate its metabolism and excretion pathways.

Eigenschaften

Molekularformel |

C10H9F2NO |

|---|---|

Molekulargewicht |

197.18 g/mol |

IUPAC-Name |

1-(3,4-difluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9F2NO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

InChI-Schlüssel |

XGRAXZLWBBMSJU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.